

Labeling Peptides with ATTO 465 Maleimide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the principles and techniques for labeling cysteine-containing peptides with the fluorescent dye **ATTO 465 maleimide**. These protocols are designed to be a starting point for developing robust and reproducible methods for creating fluorescently labeled peptides for a variety of applications in life sciences and drug discovery.

Introduction to ATTO 465 Maleimide

ATTO 465 is a fluorescent label derived from the dye Acriflavine, exhibiting strong absorption and fluorescence with a large Stokes shift.[1][2][3] Its maleimide derivative is a thiol-reactive probe that specifically and efficiently reacts with the sulfhydryl group of cysteine residues within a peptide sequence. This reaction forms a stable thioether bond, making it an ideal method for site-specific labeling of peptides.[4][5] The resulting fluorescently labeled peptides are valuable tools for a wide range of applications, including fluorescence microscopy, flow cytometry, and in vitro and in vivo imaging.[6]

Quantitative Data

The following table summarizes the key spectral and physical properties of **ATTO 465 maleimide**.

Property	Value	Reference(s)
Excitation Maximum (λex)	453 nm	[2][3][7]
Emission Maximum (λem)	506 nm	[2][7]
Molar Extinction Coefficient (ϵ)	75,000 M ⁻¹ cm ⁻¹	[2][3][7]
Fluorescence Quantum Yield (Φ)	0.75	[2][3][7]
Molecular Weight	518.57 g/mol	[2][3]
Solubility	Soluble in DMSO, DMF	[2][3]
Reactivity	Cysteine (thiol group)	[4][5]
Optimal Reaction pH	6.5 - 7.5	[8]

Experimental Protocols

Protocol 1: Labeling a Cysteine-Containing Peptide with ATTO 465 Maleimide

This protocol outlines the general procedure for labeling a peptide containing a single cysteine residue with **ATTO 465 maleimid**e. Optimization of the molar ratio of dye to peptide and reaction time may be necessary depending on the specific peptide sequence and its reactivity.

Materials:

- Cysteine-containing peptide
- ATTO 465 maleimide
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Reaction Buffer: 0.1 M Phosphate buffer, pH 7.0, containing 1 mM EDTA, degassed
- Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (optional, for reducing disulfide bonds)
- Quenching Reagent: 1 M β-mercaptoethanol or Dithiothreitol (DTT)

Purification equipment (e.g., RP-HPLC system)

Procedure:

- Peptide Preparation:
 - Dissolve the cysteine-containing peptide in the degassed Reaction Buffer to a final concentration of 1-5 mg/mL.[8]
 - If the peptide may have formed disulfide dimers, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce the disulfide bonds.[7] Note: TCEP does not need to be removed before adding the maleimide dye. If using DTT, it must be removed by dialysis or size-exclusion chromatography prior to labeling.[7]
- ATTO 465 Maleimide Stock Solution Preparation:
 - Immediately before use, dissolve ATTO 465 maleimide in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[4] Protect the solution from light.
- Labeling Reaction:
 - Add a 10- to 20-fold molar excess of the ATTO 465 maleimide stock solution to the peptide solution.[8][9]
 - Mix gently and incubate the reaction for 2 hours at room temperature or overnight at 4°C,
 protected from light.[7][9]
- Quenching the Reaction (Optional):
 - \circ To stop the labeling reaction, add a 100-fold molar excess of a quenching reagent like β -mercaptoethanol or DTT and incubate for 15 minutes at room temperature.
- Purification of the Labeled Peptide:
 - Purify the ATTO 465-labeled peptide from unreacted dye and other impurities using reverse-phase high-performance liquid chromatography (RP-HPLC).[10]

Protocol 2: Purification of ATTO 465-Labeled Peptide by RP-HPLC

RP-HPLC is the standard method for purifying fluorescently labeled peptides, offering high resolution to separate the labeled product from the unlabeled peptide and free dye.[10]

Materials:

- RP-HPLC system with a UV detector
- C18 column suitable for peptide purification
- Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
- Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
- Lyophilizer

Procedure:

- Column Equilibration:
 - Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5-10%) in Solvent A.
- Sample Injection:
 - Inject the quenched labeling reaction mixture onto the column.
- · Elution Gradient:
 - Elute the peptide using a linear gradient of increasing Solvent B concentration. A typical gradient for peptides is a 1% per minute increase in Solvent B.[11]
 - Monitor the elution profile at both 220 nm (for the peptide backbone) and 453 nm (for the ATTO 465 dye).
- Fraction Collection:

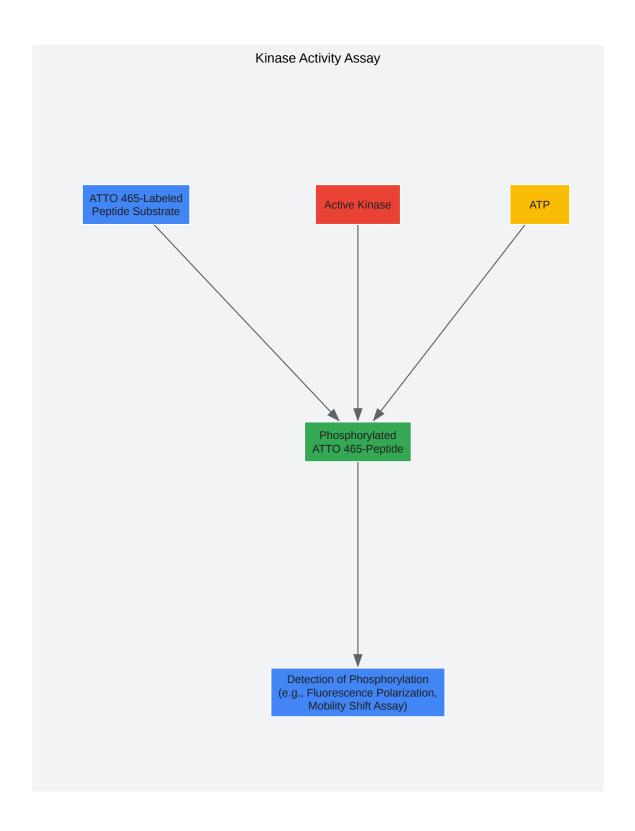


- Collect fractions corresponding to the major peak that absorbs at both 220 nm and 453
 nm. This peak represents the desired ATTO 465-labeled peptide.
- · Analysis and Lyophilization:
 - Analyze the collected fractions for purity using analytical RP-HPLC and confirm the identity of the product by mass spectrometry.
 - Pool the pure fractions and lyophilize to obtain the purified, labeled peptide as a powder.
 Store the lyophilized peptide at -20°C or lower, protected from light.

Visualizations Experimental Workflow

The following diagram illustrates the general workflow for labeling a peptide with **ATTO 465 maleimide** and subsequent purification.

Click to download full resolution via product page


Caption: Workflow for peptide labeling with ATTO 465 maleimide.

Signaling Pathway Example: Kinase Activity Assay

Fluorescently labeled peptides are frequently used as substrates to monitor the activity of protein kinases.[12][13] In this example, a peptide substrate containing a cysteine for labeling and a phosphorylation site for a specific kinase is synthesized. The ATTO 465-labeled peptide can then be used in an in vitro kinase assay.

Click to download full resolution via product page

Caption: Using a labeled peptide to monitor kinase activity.

Troubleshooting

Issue	Possible Cause	Suggested Solution
Low Labeling Efficiency	Inactive maleimide dye due to hydrolysis.	Prepare a fresh stock solution of ATTO 465 maleimide in anhydrous DMSO or DMF immediately before use.[14]
Oxidized cysteine residues in the peptide.	Treat the peptide with a reducing agent like TCEP prior to labeling.[7]	
Incorrect pH of the reaction buffer.	Ensure the pH of the reaction buffer is between 6.5 and 7.5 for optimal maleimide reactivity with thiols.[8]	
Poor Separation During HPLC	Inappropriate gradient for elution.	Optimize the HPLC gradient. A shallower gradient may be required to separate the labeled peptide from the unlabeled peptide.[11]
Column overloading.	Reduce the amount of sample injected onto the HPLC column.	
Multiple Peaks for Labeled Peptide	Isomers of the dye or peptide, or degradation.	Analyze each peak by mass spectrometry to identify the desired product.
No or Weak Fluorescent Signal	Low concentration of the labeled peptide.	Concentrate the labeled peptide solution.
Photobleaching of the fluorophore.	Minimize exposure of the labeled peptide to light during handling and storage.	

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Visualization of G protein-coupled receptor (GPCR) interactions in living cells using bimolecular fluorescence complementation (BiFC) PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. downloads.leica-microsystems.com [downloads.leica-microsystems.com]
- 3. leica-microsystems.com [leica-microsystems.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. lumiprobe.com [lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 10. bachem.com [bachem.com]
- 11. HPLC Purification of Peptides [protocols.io]
- 12. Fluorescent Peptide Assays For Protein Kinases PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorescent peptide assays for protein kinases PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. spectra.arizona.edu [spectra.arizona.edu]
- To cite this document: BenchChem. [Labeling Peptides with ATTO 465 Maleimide: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15556988#labeling-peptides-with-atto-465-maleimide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com